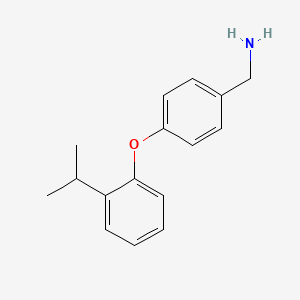

4-(2-Isopropyl-phenoxy)-benzylamine

Descripción

4-(2-Isopropyl-phenoxy)-benzylamine is a benzylamine derivative featuring a phenoxy group substituted with an isopropyl moiety at the ortho position of the benzylamine core. Benzylamine derivatives are widely studied for their interactions with enzymes, receptors, and ion channels, with structural modifications influencing solubility, metabolic stability, and target affinity .

Propiedades

Fórmula molecular |

C16H19NO |

|---|---|

Peso molecular |

241.33 g/mol |

Nombre IUPAC |

[4-(2-propan-2-ylphenoxy)phenyl]methanamine |

InChI |

InChI=1S/C16H19NO/c1-12(2)15-5-3-4-6-16(15)18-14-9-7-13(11-17)8-10-14/h3-10,12H,11,17H2,1-2H3 |

Clave InChI |

LSHJQHPVPZBIJP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)CN |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

4-(2-Isopropyl-phenoxy)-benzylamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug development. For instance, it has been utilized in the production of compounds targeting acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease .

Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound can exhibit significant inhibitory activity against acetylcholinesterase. This property is beneficial for developing therapeutic agents aimed at increasing acetylcholine levels in the brain, thereby improving cognitive functions . In vitro studies have shown promising results, with certain derivatives achieving low IC50 values, indicating high potency as inhibitors .

Agricultural Applications

Agrochemical Intermediates

The compound is also recognized for its potential use in agrochemicals, particularly as an active ingredient in insecticides and acaricides. The synthesis methods for producing this compound are designed to ensure high yield and purity, which are essential for effective agricultural applications . The ability to modify its structure further enhances its efficacy against various pests.

Toxicological Studies

Safety Assessments

Toxicological evaluations are crucial for assessing the safety of compounds like this compound. Studies have focused on its effects on non-target organisms and environmental impact, ensuring that its use in pharmaceuticals and agrochemicals does not lead to adverse ecological consequences . These assessments help guide regulatory approvals and safe usage guidelines.

Comparación Con Compuestos Similares

Substituted Benzylamines in Antiviral Research

Several benzylamine derivatives, such as compounds 6d1-5 and 6c9, were synthesized as SARS-CoV-2 RdRp inhibitors. These compounds utilize substituted benzylamine scaffolds, where brominated indole groups are conjugated to the benzylamine core. Notably, 6c9 demonstrated improved RdRp inhibition compared to simpler benzylamines, highlighting the importance of aromatic conjugation (e.g., benzene-indole systems) for antiviral activity. In contrast, 4-(2-Isopropyl-phenoxy)-benzylamine lacks such conjugation but introduces a bulky isopropyl-phenoxy group, which may enhance lipophilicity and membrane permeability .

Table 1: Antiviral Activity of Benzylamine Derivatives

| Compound | Substituent | Target Activity (IC₅₀) | Key Finding |

|---|---|---|---|

| 6c9 | Brominated indole conjugate | 0.8 µM (SARS-CoV-2 RdRp) | Enhanced inhibition via conjugation |

| This compound | Isopropyl-phenoxy | Not reported | Potential lipophilicity advantage |

Sulfonated and Acetylated Benzylamines

Sulfonylation and acylation of 4-(Boc-aminomethyl)benzylamine (compound 3) yielded derivatives targeting CXCR4, a chemokine receptor involved in inflammation. These modifications (e.g., sulfonyl or benzoyl groups) improved binding affinity compared to unmodified benzylamines. The isopropyl-phenoxy group in this compound introduces steric bulk, which could hinder interactions with flat binding pockets but enhance selectivity for hydrophobic targets .

Trifluoromethyl-Substituted Benzylamines

3- and 4-(Trifluoromethyl)benzylamines () are commercial analogs with distinct physicochemical properties. The trifluoromethyl group increases electronegativity and metabolic stability compared to alkyl substituents like isopropyl-phenoxy. For example:

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | Hazard Classification | Key Property |

|---|---|---|---|

| 3-(Trifluoromethyl)benzylamine | 175.15 | 4-3-III | High electronegativity |

| This compound | ~255.3* | Not reported | High lipophilicity |

*Estimated based on structure.

The trifluoromethyl group’s electron-withdrawing nature may enhance binding to polar targets, whereas the isopropyl-phenoxy group favors hydrophobic interactions .

Pharmacological Effects: Anorectic Activity

Benzylamine and its derivatives, such as N-isopropyl-p-methylbenzylamine (), were tested for their ability to reduce food intake in mice. However, the isopropyl-phenoxy group in this compound may prolong metabolic stability by resisting amine oxidase degradation, a hypothesis supported by studies showing amine oxidase inhibitors potentiate benzylamine’s effects .

Structural and Functional Divergence

Benzylamine derivatives exhibit marked differences in chemical behavior. For instance, aniline and benzylamine differ in basicity and reactivity due to the absence of a methylene group in aniline. Similarly, the isopropyl-phenoxy substituent in this compound introduces steric hindrance and electron-donating effects, altering solubility and interaction profiles compared to smaller substituents like methyl or halogens .

Key Research Findings and Implications

- Antiviral Potential: Conjugated benzylamines (e.g., indole-benzylamine hybrids) show superior RdRp inhibition, but this compound’s lipophilicity may improve bioavailability for CNS targets .

- Metabolic Stability: Bulky substituents like isopropyl-phenoxy may reduce susceptibility to amine oxidases, extending half-life .

- Target Selectivity: Sulfonated/acetylated benzylamines favor polar targets, whereas isopropyl-phenoxy derivatives may excel in hydrophobic environments .

Métodos De Preparación

Base-Mediated Ether Formation

A common approach involves the alkylation of 4-hydroxybenzylamine with 2-isopropylphenyl bromide or chloride under basic conditions. In Patent US2688638A , the reaction employs sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 80–120°C. For example:

-

Reactants : 4-hydroxybenzylamine (1 equiv), 2-isopropylphenyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF, 100°C, 12 hours

The mechanism proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the alkyl halide. Steric hindrance from the isopropyl group necessitates prolonged reaction times.

Phase-Transfer Catalysis

To enhance reactivity, phase-transfer catalysts (PTCs) such as benzyltriethylammonium chloride are employed. J-Stage (Article 6) demonstrates this method using sodium p-cresol and 4-chloro-α,α,α-trifluorotoluene in anisole:

-

Catalyst : Tris(3,6-dioxaheptyl)amine (10 mol%)

-

Conditions : 150°C, 6 hours, nitrogen atmosphere

This method reduces side products like diaryl ethers, which commonly form in non-catalytic systems.

Reductive Amination of 4-(2-Isopropyl-phenoxy)-benzaldehyde

Borohydride Reduction

Patent US5977409A outlines reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:

-

Reactants : 4-(2-Isopropyl-phenoxy)-benzaldehyde (1 equiv), ammonium acetate (3 equiv)

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Conditions : RT, 24 hours

The imine intermediate forms in situ, with the borohydride selectively reducing C=N bonds without affecting the ether linkage.

Catalytic Hydrogenation

ACS Central Science (Article 10) describes a borrowing-hydrogen approach using Ru-based catalysts:

-

Catalyst : [(S)-xylyl-BINAP]Ru(II)Cl₂ (0.1 mol%)

-

Conditions : 2-propanol, 25°C, 18 hours under H₂ (10 atm)

This method is advantageous for asymmetric synthesis but requires specialized catalysts.

Multi-Step Synthesis via Intermediate Protection

Sulfonic Acid Protection

Patent WO2018130942A1 details a three-step process using sulfonic acid derivatives to protect intermediates:

-

Protection : 1-Phenyl-2-propanol reacts with p-toluenesulfonyl chloride in dichloromethane with triethylamine (yield: 89%).

-

Etherification : The tosylate intermediate couples with 4-aminobenzyl alcohol in ethanol (yield: 77%).

-

Deprotection : Hydrolysis with HCl/acetone yields 4-(2-Isopropyl-phenoxy)-benzylamine (purity >99% by HPLC).

Benzyl Chloride Quaternization

Patent US4313896A employs benzyl chloride to form a quaternary ammonium intermediate, followed by Hoffman elimination:

-

Step 1 : Reaction of this compound with benzyl chloride (2 equiv) in ethanol at reflux (20 hours).

-

Step 2 : Treatment with thionyl chloride to form the hydrochloride salt (yield: 85%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Steric Hindrance : The isopropyl group slows nucleophilic substitution. Using bulkier bases (e.g., DIPEA) or elevated temperatures (120°C) improves kinetics.

-

Byproduct Formation : Diarylamines often form during reductive amination. Adding molecular sieves or stoichiometric ammonium acetate suppresses this.

-

Catalyst Cost : Ru-based catalysts are expensive. Recent work in ACS Central Science proposes Fe³⁺/TPGS-750-M micellar systems as cheaper alternatives.

Emerging Techniques

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize stoichiometry to minimize byproducts (e.g., diastereomers).

Basic: What analytical methods are recommended for characterizing this compound and its impurities?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. Example HPLC Conditions :

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile:H₂O (70:30) | 1.0 mL/min | ~8.2 (main peak) |

Advanced: How do structural modifications of the phenoxy and benzylamine groups affect binding affinity to monoamine oxidase A (MAO A)?

Methodological Answer :

QSAR studies on para-substituted benzylamine analogues reveal:

- Van der Waals Volume (Vw) : Linear correlation (R² > 0.85) between substituent Vw and binding affinity. Bulky groups (e.g., isopropyl) enhance steric interactions with MAO A’s hydrophobic cavity .

- Electron-Withdrawing/Donating Effects : Para-substituents like -CF₃ (electron-withdrawing) reduce affinity, while -OCH₃ (electron-donating) increase it by modulating amine basicity.

Q. Experimental Design :

- Use site-directed mutagenesis (e.g., Ser209Ala MAO A) to isolate steric vs. electronic effects.

- Measure Ki values via competitive inhibition assays .

Advanced: How can researchers resolve discrepancies in solubility data for this compound derivatives?

Methodological Answer :

Contradictions in solubility often arise from:

Crystallinity vs. Amorphous Forms : Use DSC and PXRD to identify polymorphs. Amorphous forms typically show higher solubility.

Counterion Effects : HCl salts (e.g., 4-(4-trifluoromethylphenoxy)benzylamine HCl) improve aqueous solubility vs. free bases .

pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–12) using shake-flask methods.

Q. Case Study :

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer :

Common byproducts include:

Q. Optimization Workflow :

DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading.

PAT (Process Analytical Technology) : Use in-line FTIR to monitor intermediate formation.

Basic: How to validate the stability of this compound under storage conditions?

Q. Methodological Answer :

Q. Stability Data Example :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C/60% RH, 6 mo | <2% | None detected |

| 40°C/75% RH, 6 mo | 12% | Oxidized amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.